molecular formula C17H13Cl2N5 B2804325 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine CAS No. 338962-05-3

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine

Cat. No.: B2804325
CAS No.: 338962-05-3
M. Wt: 358.23
InChI Key: GSFQWSILNCLPSB-VHXPQNKSSA-N
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Description

Properties

IUPAC Name

5-[(3,5-dichlorophenyl)diazenyl]-4-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5/c1-10-2-4-11(5-3-10)16-15(9-21-17(20)22-16)24-23-14-7-12(18)6-13(19)8-14/h2-9H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFQWSILNCLPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine typically involves the diazotization of 3,5-dichloroaniline followed by coupling with 4-methylphenylpyrimidine. The reaction conditions often require acidic media and controlled temperatures to ensure the stability of the diazonium intermediate and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazenyl and pyrimidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a pharmaceutical agent. The diazenyl group in the structure is known for imparting biological activity, particularly against various pathogens.

Antimicrobial Activity

Research has indicated that compounds similar to 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine exhibit antimicrobial properties. For instance, studies have shown that derivatives of diazenyl compounds can be screened for antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The pyrimidine moiety is often associated with anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of the dichlorophenyl group may enhance the efficacy of the compound by increasing lipophilicity, facilitating better cell membrane penetration.

Material Science Applications

In addition to medicinal uses, this compound can also find applications in materials science, particularly in dye synthesis and photonic applications.

Dye Synthesis

The vibrant colors produced by azo compounds make them suitable for use as dyes in textiles and other materials. The unique structure of this compound allows it to be utilized in creating dyes with specific light absorption properties.

Photonic Devices

The compound's ability to absorb light at specific wavelengths can be leveraged in photonic devices. Research into azo compounds has shown promise for applications in optical switches and data storage technologies due to their reversible photoisomerization properties.

Case Studies

  • Antimicrobial Screening Study
    • A study evaluated a series of diazenyl compounds, including derivatives of this compound, for their antimicrobial efficacy. Results indicated significant inhibition against tested bacterial strains, suggesting potential for development as an antibacterial agent .
  • Dye Application Research
    • Research focused on synthesizing azo dyes from similar diazenyl compounds demonstrated effective coloration on various substrates, indicating that this compound could serve as a viable dye precursor .

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, affecting cellular pathways and processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine
  • Molecular Formula : C₁₇H₁₃Cl₂N₅
  • Molecular Weight : 358.23 g/mol
  • CAS Registry Number : 338962-05-3
  • Structural Features :
    • A pyrimidine core substituted with a diazenyl group linked to a 3,5-dichlorophenyl moiety.
    • A 4-methylphenyl group at position 4 and an amine group at position 2 of the pyrimidine ring.

Such compounds are often explored for biological activity, including antimicrobial or pesticidal applications .

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous molecules, focusing on structural motifs, physicochemical properties, and reported applications.

Triazole-Thione Derivatives ()

Compound ID Structural Features Molecular Formula Molecular Weight Yield (%) CAS Number
22a 1,2,4-Triazole-thione core with morpholin-4-ylmethyl and 3-chlorophenyl substituents C₂₀H₁₈ClN₅S 403.91 72 1349172-89-9
23a 1,2,4-Triazole-thione core with 4-phenylpiperazinyl and 3-chlorophenyl substituents C₂₆H₂₅ClN₆S 513.04 79 1349172-91-3
24a 1,2,4-Triazole-thione core with 4-(4-fluorophenyl)piperazinyl substituents C₂₆H₂₄ClFN₆S 531.03 83 1349172-93-5

Key Differences :

  • Core Heterocycle : The target compound uses a pyrimidine ring, whereas these analogs feature a 1,2,4-triazole-thione core.
  • Substituents : The diazenyl group in the target compound is absent in these derivatives; instead, they incorporate sulfur-containing thione groups and nitrogen-rich substituents (e.g., morpholine, piperazine).
  • Synthetic Efficiency : Higher yields (>70%) are reported for triazole-thiones compared to pyrimidine derivatives, which may reflect differences in reaction pathways .

Isoxazole-Based Agrochemicals ()

Compound ID Structural Features Molecular Formula Molecular Weight CAS Number Application
Isoxazole Derivative 1 4,5-Dihydroisoxazole with 3,5-dichlorophenyl and trifluoromethyl groups C₂₄H₁₇Cl₂F₃N₂O₃ 521.30 Not specified Insecticide/miticide
Isoxazole Derivative 2 N-(methoxyiminomethyl)-substituted isoxazole C₂₃H₁₈Cl₂F₃N₃O₂ 518.31 Not specified Agricultural disinfectant

Key Differences :

  • Functional Groups : The target compound lacks the trifluoromethyl and isoxazole moieties critical for agrochemical activity in these derivatives.

Pyrimidine Analog with Dichloroanilino Substituents ()

Compound ID Structural Features Molecular Formula Molecular Weight CAS Number
Cieplik et al. (2012) 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine C₂₅H₁₉Cl₄N₅ 545.26 Not specified

Key Differences :

  • Substituents: The target compound has a diazenyl group, while this analog features a dichloroanilino-methyl group.

Research Findings and Implications

Structural Diversity : The diazenyl group in the target compound distinguishes it from sulfur-containing triazole-thiones and agrochemical isoxazoles. This group may influence redox properties or binding interactions in biological systems.

Synthetic Challenges : Pyrimidine derivatives generally exhibit lower synthetic yields compared to triazole-thiones, possibly due to steric hindrance from bulky substituents .

Biological Activity

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine, a compound with the CAS number 338962-06-4, is notable for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H16Cl2N4
  • Molecular Weight : 419.31 g/mol
  • Structure : The compound features a diazenyl group attached to a pyrimidine ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including diazotization and coupling with various aromatic amines. The synthetic route generally requires specific conditions to achieve high yield and purity.

Antimicrobial Properties

Research indicates that derivatives of diazenyl compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related compounds demonstrate effectiveness against:

  • Bacteria :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Fungi :
    • Candida albicans
    • Aspergillus niger

In one study, compounds derived from similar structures were tested against these microorganisms and showed minimum inhibitory concentration (MIC) values ranging from 6.25 µg/mL to 200 µg/mL, indicating promising antibacterial and antifungal activities .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Covalent Bond Formation : The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules.
  • Cellular Pathway Interaction : It may interact with pathways involved in inflammation and cell proliferation, potentially influencing cancer cell growth .

Case Studies

  • Antibacterial Activity : A study evaluated several diazenyl derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had significant inhibitory effects compared to standard antibiotics .
  • Antifungal Screening : Another investigation focused on the antifungal activity of related compounds against Candida albicans. The findings suggested that certain derivatives exhibited strong antifungal properties, making them potential candidates for further development .

Data Table: Biological Activity Overview

Activity TypePathogenMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus6.25
AntibacterialEscherichia coli10
AntifungalCandida albicans12.5
AntifungalAspergillus niger25

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-[2-(3,5-dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine?

Answer: The synthesis typically involves diazo coupling between 3,5-dichloroaniline and a pyrimidine precursor. Key steps include:

  • Diazotization: Conducted at 0–5°C using NaNO₂ and HCl to form the diazonium salt .
  • Coupling: Performed under basic conditions (pH 8–9) with a pyrimidine intermediate containing a reactive methyl group.
  • Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%).
    Critical parameters include temperature control to avoid side reactions and solvent selection (e.g., DMF for solubility). Analytical validation via TLC and ¹H/¹³C NMR confirms intermediate and final product structures .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR: Identifies proton environments (e.g., diazenyl protons at δ 8.2–8.5 ppm) and confirms substitution patterns on the pyrimidine ring .
  • IR Spectroscopy: Detects functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amine group) .
  • HPLC-MS: Determines purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 412.1) .
  • Melting Point Analysis: Consistency with literature values (e.g., 268–270°C) confirms crystalline purity .

Q. How is the compound screened for preliminary biological activity?

Answer:

  • In vitro assays: Antimicrobial activity tested via broth microdilution (MIC values against S. aureus or E. coli), while anticancer potential is assessed using MTT assays on cancer cell lines (e.g., IC₅₀ values) .
  • Enzyme inhibition: Kinase or reductase inhibition studies (e.g., IC₅₀) guide structure-activity relationship (SAR) exploration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular docking (AutoDock/Vina): Models interactions with target proteins (e.g., EGFR kinase), highlighting hydrogen bonds between the pyrimidine amine and catalytic lysine residues .
  • DFT calculations: Optimize geometry and calculate electrostatic potential surfaces to rationalize regioselectivity in reactions .
  • MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Answer:

  • Variable standardization: Control assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Impurity profiling: Use HPLC-MS to detect trace byproducts (e.g., dechlorinated analogs) that may skew results .
  • Dose-response validation: Replicate studies with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .

Q. How is the environmental fate of this compound evaluated in long-term studies?

Answer:

  • Degradation pathways: Simulate photolysis (UV light) and hydrolysis (pH 7–9) to identify breakdown products (e.g., dichlorophenol derivatives) .
  • Ecotoxicology: Assess acute/chronic toxicity in Daphnia magna or algae, measuring LC₅₀/EC₅₀ values under OECD guidelines .
  • Bioaccumulation: Use logP calculations (e.g., 3.8) and BCF models to predict persistence in aquatic systems .

Q. What crystallographic techniques elucidate its supramolecular interactions?

Answer:

  • Single-crystal X-ray diffraction: Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the 4-methylphenyl group) .
  • Hydrogen-bond analysis: Identifies intramolecular N–H⋯N bonds (2.1 Å) stabilizing the diazenyl moiety .
  • Hirshfeld surfaces: Quantify intermolecular interactions (e.g., C–H⋯π contacts contributing 8.2% to crystal packing) .

Q. How do substituents on the pyrimidine ring influence regioselectivity in further derivatization?

Answer:

  • Electrophilic substitution: Electron-donating groups (e.g., methyl) activate the C5 position for halogenation .
  • Nucleophilic aromatic substitution: Chlorine at C2 directs incoming nucleophiles to the C4 position .
  • Spectroscopic tracking: Use ¹H NMR to monitor reaction progress (e.g., disappearance of C5–H protons at δ 7.1 ppm) .

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